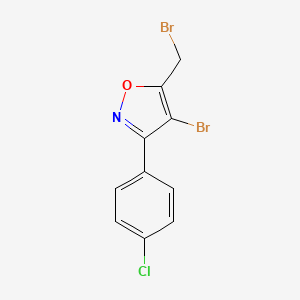

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole

CAS No.: 1158735-42-2

Cat. No.: VC2979065

Molecular Formula: C10H6Br2ClNO

Molecular Weight: 351.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158735-42-2 |

|---|---|

| Molecular Formula | C10H6Br2ClNO |

| Molecular Weight | 351.42 g/mol |

| IUPAC Name | 4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2 |

| Standard InChI Key | SMYKYXKCBSIFCV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl |

Introduction

Structural Characteristics and Chemical Properties

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole belongs to the family of 1,2-oxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The compound features several key structural components that define its chemical behavior: a bromine atom at position 4, a bromomethyl group at position 5, and a 4-chlorophenyl substituent at position 3 . This combination of halogen-containing functional groups contributes to its distinctive reactivity profile and potential applications.

Based on comparative analysis with structurally similar compounds, the following properties can be inferred:

The compound's structure combines the aromatic characteristics of the oxazole ring with the electronic properties introduced by its halogen substituents. The presence of two bromine atoms (one directly on the ring and one in the methyl group) along with the chlorine on the phenyl ring creates a molecule with interesting electron distribution and reactivity .

Spectroscopic Characteristics

The spectroscopic profile of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole would be expected to show distinctive patterns reflecting its structural features:

-

¹H NMR: Would display signals for the bromomethyl group (typically around 4.5-5.0 ppm) and the aromatic protons of the 4-chlorophenyl group (approximately 7.0-8.0 ppm)

-

¹³C NMR: Would show characteristic peaks for the oxazole carbon atoms, bromomethyl carbon, and the carbons of the 4-chlorophenyl ring

-

Mass Spectrometry: Would exhibit a distinctive isotope pattern due to the presence of both bromine atoms and chlorine, creating a characteristic molecular ion cluster

Synthesis Pathways and Methods

The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole likely follows routes similar to those used for related halogenated oxazoles. Based on synthetic approaches for similar compounds, several potential pathways can be proposed:

Multi-step Synthesis from Precursor Oxazoles

The bromomethyl group, in particular, serves as a potential reactive center for covalent modification of biological targets, which could be exploited in the design of enzyme inhibitors or chemical probes .

Synthetic Chemistry Applications

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole holds significant value as a synthetic intermediate due to its multiple reactive sites:

-

The bromomethyl group can participate in nucleophilic substitution reactions

-

The bromine at position 4 allows for various metal-catalyzed coupling reactions

-

The oxazole ring itself can undergo numerous transformations

These features make the compound a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical and materials research .

Comparative Analysis with Related Compounds

Understanding 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole in the context of similar compounds provides valuable insights into its likely chemical behavior and properties.

Comparison with Other Halogenated Oxazoles

This comparison highlights how subtle structural variations can significantly impact chemical properties, reactivity patterns, and potential applications of oxazole derivatives .

Structure-Activity Relationships

The literature on related compounds suggests several structure-activity relationships that may apply to 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole:

-

The halogen substituents enhance lipophilicity, potentially improving membrane permeability in biological systems

-

The bromomethyl group provides a reactive site for covalent interactions with nucleophilic centers in biological targets

-

The 4-chlorophenyl group contributes to binding interactions through π-stacking and hydrophobic effects

-

The oxazole core provides a rigid scaffold that positions the functional groups in a specific three-dimensional arrangement

Physical and Spectral Data

Key Physical Properties

Based on the properties of structurally similar compounds, the following physical characteristics can be anticipated for 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Appearance | Crystalline solid | Typical for similar heterocyclic compounds |

| Melting Point | 130-160°C | Extrapolated from similar halogenated oxazoles |

| Density | 1.7-1.9 g/cm³ | Based on molecular weight and halogen content |

| UV Absorption | Maximum around 260-280 nm | Characteristic of substituted oxazoles |

| IR Absorption | C=N stretch ~1650-1600 cm⁻¹ | Characteristic of oxazole ring |

Chemical Reactivity Profile

The reactivity of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is governed by its multiple reactive centers:

-

The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols)

-

The bromine at position 4 can participate in metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

The oxazole ring itself may undergo electrophilic or nucleophilic attack depending on conditions

-

The 4-chlorophenyl group provides additional possibilities for functionalization through aromatic substitution reactions

Current Research Trends and Future Directions

Emerging Applications

Recent research on related oxazole derivatives suggests several promising directions for compounds like 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole:

-

Development of covalent enzyme inhibitors targeting specific disease pathways

-

Creation of fluorescent probes for biological imaging when coupled with appropriate fluorophores

-

Utilization as building blocks in supramolecular chemistry and materials science

-

Application in asymmetric synthesis as chiral auxiliaries or ligands for metal catalysts

Synthetic Challenges and Opportunities

The synthesis and functionalization of complex halogenated oxazoles present both challenges and opportunities for chemical research:

-

Development of more selective methods for regiospecific halogenation of oxazole rings

-

Optimization of conditions for cross-coupling reactions involving multiple halogen substituents

-

Exploration of stereoselective transformations involving the bromomethyl group

-

Investigation of sustainable synthetic approaches with reduced environmental impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume